6-Bromophthalazine-1,4-diol is a chemical compound characterized by its bromine substitution on the phthalazine ring and the presence of two hydroxyl groups at the 1 and 4 positions. This compound is of interest in various fields including medicinal chemistry and materials science due to its potential biological activity and utility in organic synthesis.
6-Bromophthalazine-1,4-diol falls under the classification of brominated organic compounds, specifically belonging to the category of phthalazine derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 6-Bromophthalazine-1,4-diol can be approached through several methods. One common method involves the bromination of phthalazine followed by hydroxylation. The general steps include:
The molecular formula of 6-Bromophthalazine-1,4-diol is . Its structure features a phthalazine core with a bromine atom at position 6 and hydroxyl groups at positions 1 and 4.
6-Bromophthalazine-1,4-diol can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific catalysts or conditions to promote desired pathways while minimizing side reactions.
The mechanism of action for compounds like 6-Bromophthalazine-1,4-diol often involves interactions at the molecular level with biological targets. For instance:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High Performance Liquid Chromatography (HPLC) are used to characterize this compound .
6-Bromophthalazine-1,4-diol has potential applications in:
Phthalazine derivatives represent a cornerstone of nitrogen-containing heterocyclic chemistry, with foundational research dating to the late 19th century. These bicyclic structures—featuring a benzene ring fused with a pyridazine ring—have evolved from laboratory curiosities to indispensable scaffolds in medicinal and materials chemistry. The unsubstituted phthalazine nucleus was first characterized in 1893, but significant advances occurred mid-20th century with the exploration of halogenated variants to fine-tune electronic properties. Bromination emerged as a pivotal strategy, with 6-Bromophthalazine-1,4-diol (CAS#: 76240-49-8) exemplifying how halogen atoms enhance molecular recognition and stability. Early synthetic routes relied on harsh cyclization conditions, but modern green protocols now enable efficient access through transition-metal catalysis and microwave-assisted reactions [6].
The structural evolution of these compounds accelerated with the recognition of their diverse bioactivity profiles. By the 1980s, researchers systematically modified phthalazine ring positions 1,4, and 6 to optimize properties like solubility and target binding affinity. The introduction of bromine at C-6—as in 6-Bromophthalazine-1,4-diol—proved particularly valuable due to bromine’s balanced steric and electronic effects, enabling further functionalization via cross-coupling reactions. This historical trajectory underscores how phthalazines transitioned from synthetic targets to enabling platforms for drug discovery [6].
Halogenated phthalazines exhibit enhanced pharmacological potential due to three key attributes:
Table 1: Key Identifiers of 6-Bromophthalazine-1,4-diol
Property | Value | Source |
---|---|---|
CAS Number | 76240-49-8 | [5] [8] |
Molecular Formula | C₈H₅BrN₂O₂ | [1] [2] |
Molecular Weight | 241.04 g/mol | [5] |
SMILES | Brc1ccc2c(c1)c(O)nnc2O | [8] |
IUPAC Name | 6-Bromophthalazine-1,4-diol | [1] |
MDL Number | MFCD00094997 | [5] [8] |
Notably, brominated analogs like 6-bromo-1,4-dichlorophthalazine (CAS#: 240400-95-7) demonstrate high synthetic yields (>74%), highlighting the efficiency achievable with halogenated intermediates [3]. Recent studies emphasize their role in kinase inhibition (e.g., BI-3802 development), where the bromophthalazine core contributes to ATP-competitive binding. The electron-withdrawing nature of bromine also modulates the acidity of phenolic -OH groups at positions 1 and 4, influencing hydrogen-bonding capacity with biological targets [6] [8].
Table 2: Computed Physicochemical Properties of 6-Bromophthalazine-1,4-diol
Parameter | Value | Method |
---|---|---|
LogP (Consensus) | 1.79 | iLOGP/XLOGP3/MLOGP |
Water Solubility (LogS) | -3.0 | ESOL |
Topological Polar Surface Area | 66.24 Ų | TPSA |
Hydrogen Bond Donors | 2 | - |
Hydrogen Bond Acceptors | 4 | - |
Rotatable Bonds | 0 | - |
Data derived from in silico modeling [8]
Commercial availability of 6-Bromophthalazine-1,4-diol (e.g., ≥95% purity from Aaron Chemicals) further supports its utility as a building block. Suppliers offer scalable quantities up to 25g, with prices structured for research-scale procurement ($5/100mg to $609/25g) [5]. This accessibility accelerates SAR studies, particularly in anticancer and anti-inflammatory agent development where phthalazines show promise. The compound’s predicted CYP inhibition profile (CYP1A2 inhibitor; non-substrate for others) additionally highlights its relevance in lead optimization workflows [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3